molecular formula C9H15NO3S B14421660 DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester CAS No. 83784-46-7

DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester

Cat. No.: B14421660
CAS No.: 83784-46-7
M. Wt: 217.29 g/mol
InChI Key: LOFRWJRASHDMHO-QMMMGPOBSA-N
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Description

DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester is a complex organic compound that belongs to the family of sulfur-containing amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester typically involves the acetylation of DL-homocysteine followed by esterification. The reaction conditions often require the use of acetic anhydride and a suitable catalyst to facilitate the acetylation process. The esterification step can be achieved using methanol in the presence of an acid catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acetylation and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester exerts its effects involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence redox states, and participate in methylation reactions. These interactions are crucial for its biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-DL-homocysteine thiolactone
  • N-Acetyl-L-cysteine
  • S-allyl-L-cysteine

Uniqueness

DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester is unique due to its specific acetylation and esterification, which confer distinct chemical properties and biological activities compared to other similar compounds.

Properties

CAS No.

83784-46-7

Molecular Formula

C9H15NO3S

Molecular Weight

217.29 g/mol

IUPAC Name

methyl (2S)-2-acetamido-4-ethenylsulfanylbutanoate

InChI

InChI=1S/C9H15NO3S/c1-4-14-6-5-8(9(12)13-3)10-7(2)11/h4,8H,1,5-6H2,2-3H3,(H,10,11)/t8-/m0/s1

InChI Key

LOFRWJRASHDMHO-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCSC=C)C(=O)OC

Canonical SMILES

CC(=O)NC(CCSC=C)C(=O)OC

Origin of Product

United States

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